molecular formula C27H44N2O5 B13398657 N-Boc-O-benzyl-L-serine DCHA

N-Boc-O-benzyl-L-serine DCHA

Cat. No.: B13398657
M. Wt: 476.6 g/mol
InChI Key: QAAQPSNBIGNDII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BOC-SER(BZL)-OH DCHA: is a compound used primarily in peptide synthesis. It is a derivative of serine, an amino acid, and is protected by a tert-butyloxycarbonyl (BOC) group. The compound is often used in solid-phase peptide synthesis due to its stability and ease of removal under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BOC-SER(BZL)-OH DCHA typically involves the protection of the serine amino group with a BOC group. This is achieved by reacting serine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The benzyl group is introduced to protect the hydroxyl group of serine. The final product is obtained after purification .

Industrial Production Methods: Industrial production of BOC-SER(BZL)-OH DCHA follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: BOC-SER(BZL)-OH DCHA undergoes several types of reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of BOC-SER(BZL)-OH DCHA primarily involves its role as a protected amino acid in peptide synthesis. The BOC group protects the amino group of serine, preventing it from reacting during the peptide chain assembly. The benzyl group protects the hydroxyl group, ensuring that it remains unreactive until the desired stage of synthesis. The removal of these protecting groups is achieved through specific chemical reactions, allowing for the controlled synthesis of peptides .

Comparison with Similar Compounds

Uniqueness: BOC-SER(BZL)-OH DCHA is unique due to its dual protection of both the amino and hydroxyl groups of serine. This dual protection allows for greater control and specificity in peptide synthesis, making it a valuable tool in both research and industrial applications .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5.C12H23N/c1-15(2,3)21-14(19)16-12(13(17)18)10-20-9-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18);11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAQPSNBIGNDII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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